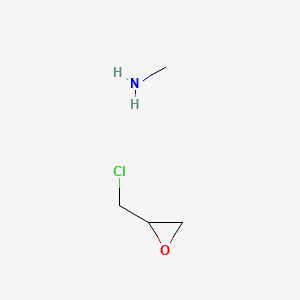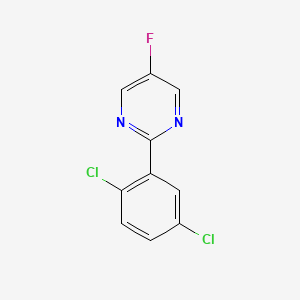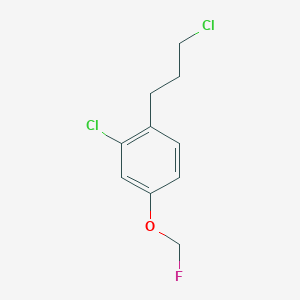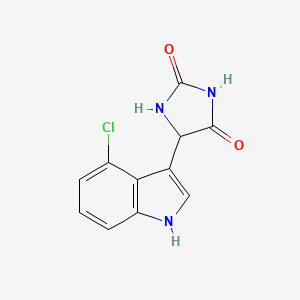
1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethoxy group
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene typically involves the reaction of a suitable benzene derivative with appropriate reagents under controlled conditions. One common method involves the use of thionyl chloride and N,N-dimethylformamide as catalysts. The reaction is carried out at temperatures ranging from 20°C to 45°C for approximately 20 hours. The resulting product is then purified through vacuum distillation .
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The benzene ring can participate in coupling reactions, forming more complex structures.
Common reagents used in these reactions include thionyl chloride, N,N-dimethylformamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group is known to enhance the compound’s stability and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.
Benzene, (3-chloropropyl)-: This compound lacks the fluorine and trifluoromethoxy groups, resulting in different chemical behavior and applications.
The unique combination of substituents in this compound makes it distinct and valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H9ClF4O |
|---|---|
Molecular Weight |
256.62 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF4O/c11-6-2-4-7-3-1-5-8(9(7)12)16-10(13,14)15/h1,3,5H,2,4,6H2 |
InChI Key |
RUPNIROSZGKNQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


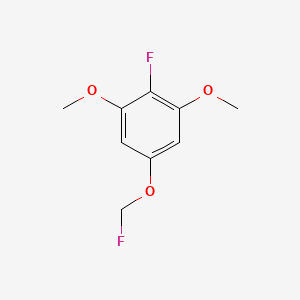
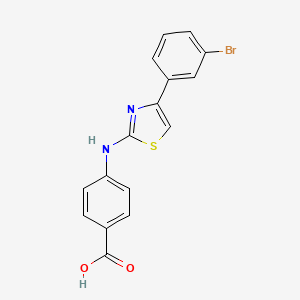
![Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)
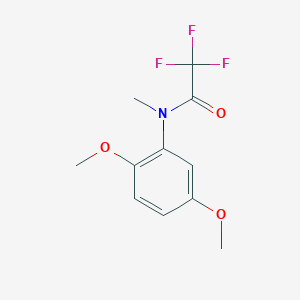
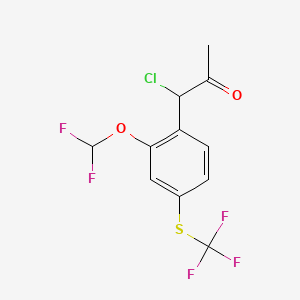
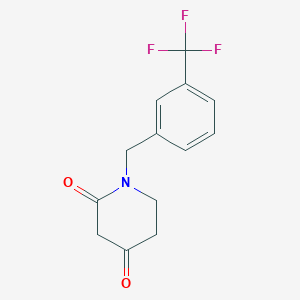
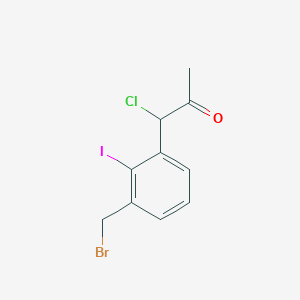
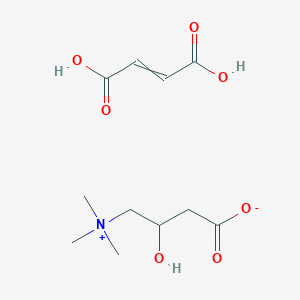
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)
